PD0166285 is a potent Wee1 inhibitor and Chk1 inhibitor with activity at nanomolar concentrations. This G2 checkpoint abrogation by PD0166285 was demonstrated to kill cancer cells, there at a toxic highest dose of 0.5 muM in some cell lines for exposure periods of no longer than 6 hours. The deregulated cell cycle progression may have ultimately damaged the cancer cells. We herein report one of the mechanism by which PD0166285 leads to cell death in the B16 mouse melanoma cell line.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PD0166285 (dihydrochloride) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the CXCR3 chemokine receptor, which plays a crucial role in inflammation and immune response.
CX-5461 is an inhibitor of ribosomal RNA (rRNA) synthesis. It selectively inhibits RNA polymerase I-driven transcription of rRNA in HCT116, A375, and MIA PaCa-2 tumor cells (IC50s = 142, 113, and 54 nM, respectively) without affecting RNA polymerase II (IC50 > 25µM), DNA replication, or protein translation. At 50 mg/kg, CX-5461 demonstrates in vivo antitumor activity against human solid tumors in mouse xenograft models. Very potent inhibitor, with an IC50 of less than 10 nM for VEGFR2, MET, Kit and FLT3-ITD CX-5461 is a first-in-class non-genotoxic small molecule targeted inhibitor of RNA polymerase I (Pol I) that activates the p53 pathway without causing DNA damage. CX-5461 selectively inhibits rRNA synthesis by Pol I in the nucleolus, but does not inhibit mRNA synthesis by RNA Polymerase II (Pol II) and does not inhibit DNA replication or protein synthesis. Inhibition of Pol I results in nucleolar stress and release of ribosomal proteins (RP) from the nucleolus. The RP bind to Mdm2 and liberate p53 to orchestrate apoptosis in cancer cells. CX-5461 demonstrates a favorable preclinical profile, potently and selectively kills cancer cells, demonstrates robust in vivo efficacy in multiple models, and has demonstrated oral bioavailability in multiple species.
Inauhzin is a natural compound that has gained significant attention in recent years due to its potential therapeutic and environmental applications. It is a member of the class of compounds known as flavonoids, which are widely distributed in the plant kingdom and have been shown to possess a range of biological activities. Inauhzin is found in several plant species, including the Mexican medicinal plant, Eysenhardtia polystachya. We will also explore the future perspectives and challenges associated with the use and study of Inauhzin.
Milademetan, also known as DS-3032b or DS-3032, is a potent and selective MDM2 inhibitor with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor DS-3032b binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis.
Nutlin-3A is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its ability to selectively target and inhibit the activity of the p53 tumor suppressor protein. The p53 protein plays a crucial role in regulating cell growth and preventing the development of cancerous cells. Nutlin-3A has been shown to have potent anti-cancer activity and is currently being investigated as a potential therapeutic agent for the treatment of various types of cancer.
1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone, also known as DNT, is a synthetic compound that belongs to the class of nitrothiophenes. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Sardomozide dihydrochloride is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic effects. It is a selective inhibitor of phospholipase C (PLC), an enzyme that plays a crucial role in signal transduction pathways.
Tenovin-1 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first discovered in 2009 by Lain et al. as a potent activator of p53, a tumor suppressor protein. Since then, numerous studies have been conducted to investigate its mechanism of action, biological activity, and potential applications in various fields.